N'-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine
CAS No.:
Cat. No.: VC20044801
Molecular Formula: C20H27N5
Molecular Weight: 337.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H27N5 |
|---|---|
| Molecular Weight | 337.5 g/mol |
| IUPAC Name | N-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylpropane-1,3-diamine |
| Standard InChI | InChI=1S/C20H27N5/c1-14-8-6-9-17(12-14)19-16(3)20-22-15(2)13-18(25(20)23-19)21-10-7-11-24(4)5/h6,8-9,12-13,21H,7,10-11H2,1-5H3 |
| Standard InChI Key | BVIFVOLLIRZOLS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)NCCCN(C)C |
Introduction
1. Introduction
N'-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine is a complex organic molecule characterized by its fused heterocyclic core and functionalized side chains. Compounds with pyrazolo[1,5-a]pyrimidine scaffolds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and enzyme inhibition properties. The specific structure of this compound suggests potential utility in drug discovery and chemical biology.
2. Structural Features
The compound contains the following key structural elements:
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Pyrazolo[1,5-a]pyrimidine Core:
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A fused bicyclic system combining a pyrazole and pyrimidine ring.
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Substituted at the 2-position with a 3-methylphenyl group.
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Substituted at the 7-position with a dimethylpropane-1,3-diamine chain.
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Substituents:
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Two methyl groups at the 3 and 5 positions of the pyrazole ring.
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A dimethylamine group attached to the propane chain.
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These features contribute to the compound's physicochemical properties, including hydrophobicity and potential binding interactions with biological targets.
3. Synthesis
While no direct synthesis pathway for this specific compound was found in the provided sources, general methods for synthesizing pyrazolo[1,5-a]pyrimidines involve:
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Cyclization Reactions:
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Starting from substituted pyrazoles and reacting them with appropriate pyrimidine precursors under acidic or basic conditions.
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Functionalization:
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Post-cyclization modifications to introduce substituents such as methyl groups or amines at desired positions.
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For example:
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The introduction of the dimethylpropane-1,3-diamine side chain could be achieved via nucleophilic substitution or reductive amination reactions.
4. Potential Applications
Compounds with similar structures have been investigated for various biological activities:
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Pharmacological Properties:
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Pyrazolo[1,5-a]pyrimidines are known inhibitors of kinases such as VEGFR (vascular endothelial growth factor receptor) and EGFR (epidermal growth factor receptor), which play roles in cancer progression .
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Some derivatives exhibit anti-inflammatory and anti-tumor activities by modulating cellular signaling pathways.
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Chemical Biology Tools:
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Due to their ability to bind selectively to proteins or enzymes, these compounds can serve as probes for studying biochemical processes.
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6. Research Findings
Although specific studies on this compound were not found, related compounds provide insights into its potential:
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Biological Activity:
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Crystallographic Data:
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Synthetic Challenges:
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Functionalizing such complex molecules requires precise control over reaction conditions to ensure regioselectivity and yield.
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7. Limitations and Future Directions
While promising, further research is needed to:
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Develop efficient synthetic routes for large-scale production.
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Characterize its pharmacokinetics and toxicity profiles.
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Explore structure-activity relationships (SAR) to optimize biological activity.
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